molecular formula C4H10N2O2 B15081701 Hydrazinecarboxylic acid, 2-methyl-, ethyl ester CAS No. 25726-31-2

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester

Cat. No.: B15081701
CAS No.: 25726-31-2
M. Wt: 118.13 g/mol
InChI Key: XXIJEABMFHPQON-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester (CAS: 15641-27-7) is an organic compound with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . Structurally, it consists of a hydrazinecarboxylic acid backbone substituted with a methyl group at the 2-position and an ethyl ester functional group. Key properties include:

  • LogP (octanol-water partition coefficient): 2.03 (experimental) .
  • Topological polar surface area (TPSA): 64.6 Ų .
  • Boiling point: Estimated at ~350°C based on analogs .
    This compound is utilized in materials science and chemical synthesis, particularly in the development of heterocyclic derivatives for pharmaceutical applications .

Properties

CAS No.

25726-31-2

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

ethyl N-(methylamino)carbamate

InChI

InChI=1S/C4H10N2O2/c1-3-8-4(7)6-5-2/h5H,3H2,1-2H3,(H,6,7)

InChI Key

XXIJEABMFHPQON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-methyl-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

Hydrazinecarboxylic acid+Ethyl alcoholHydrazinecarboxylic acid, 2-methyl-, ethyl ester+Water\text{Hydrazinecarboxylic acid} + \text{Ethyl alcohol} \rightarrow \text{this compound} + \text{Water} Hydrazinecarboxylic acid+Ethyl alcohol→Hydrazinecarboxylic acid, 2-methyl-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-methyl-, ethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with other molecules and influence biological processes.

Comparison with Similar Compounds

Hydrazinecarboxylic Acid, Ethyl Ester (Base Compound)

  • CAS: 4114-31-2
  • Molecular formula: C₃H₈N₂O₂
  • Molecular weight: 104.11 g/mol .
  • Key differences:
    • Lacks the methyl substitution at the 2-position.
    • Simpler structure with lower molecular weight and TPSA (85.5 Ų vs. 64.6 Ų for the 2-methyl derivative) .
    • Applications: Primarily used as a precursor in organic synthesis, such as benzothiazole derivatives .

2-(1H-Pyrrol-2-ylmethylene)-Hydrazinecarboxylic Acid, Ethyl Ester

  • CAS: 37526-50-4
  • Molecular formula: C₈H₁₁N₃O₂
  • Molecular weight: 181.19 g/mol .
  • Key differences:
    • Contains a pyrrole ring instead of an indole moiety.
    • Lower boiling point (~140°C ) due to reduced aromaticity and molecular mass .
    • Reactivity: The pyrrole substituent may enhance electrophilic substitution reactions compared to the indole-containing analog .

Comparison with Functional Analogs (Ethyl Esters)

Ethyl 2-Methylbutyrate

  • CAS: 53956-13-1
  • Molecular formula: C₇H₁₄O₂
  • Molecular weight: 130.18 g/mol .
  • Key differences:
    • A short-chain branched ester lacking the hydrazine group.
    • Volatility: Higher volatility (boiling point ~135°C ) compared to hydrazinecarboxylic acid esters .
    • Applications: Widely used in flavor and fragrance industries due to fruity odor .

Butanoic Acid, Ethyl Ester

  • CAS: 105-54-4
  • Molecular formula: C₆H₁₂O₂
  • Molecular weight: 116.16 g/mol .
  • Solubility: More soluble in non-polar solvents (LogP 1.7) compared to hydrazinecarboxylic acid esters (LogP 2.03) . Stability: Less prone to hydrolysis under acidic conditions due to absence of hydrazine moiety .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Applications
Hydrazinecarboxylic acid, 2-methyl-, ethyl ester C₁₂H₁₃N₃O₂ 231.25 2.03 ~350 Pharmaceuticals, materials
Hydrazinecarboxylic acid, ethyl ester C₃H₈N₂O₂ 104.11 0.89 ~200 Organic synthesis
Ethyl 2-methylbutyrate C₇H₁₄O₂ 130.18 2.1 135 Flavoring agent
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 1.7 121 Solvent, fragrances

Reactivity and Stability

  • Hydrazinecarboxylic acid esters are prone to hydrolysis under alkaline conditions due to the labile hydrazine-carboxylate bond .
  • Ethyl 2-methylbutyrate exhibits higher thermal stability, making it suitable for high-temperature food processing .

Biological Activity

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester (commonly referred to as ethyl 2-methylhydrazinecarboxylate) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, toxicity profiles, and other pharmacological effects based on recent research findings.

  • Chemical Formula : C3_3H8_8N2_2O2_2
  • Molecular Weight : 104.1078 g/mol
  • CAS Registry Number : 4114-31-2

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of hydrazine derivatives, including this compound. Research indicates that hydrazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of various compounds on the MCF-7 breast cancer cell line using an MTT assay. The results showed that certain hydrazine derivatives displayed a dose-dependent inhibition of cell growth.

Compound IC50 (µM) Percent Inhibition at 500 µg/mL
This compound2578.6%

This indicates that this compound has significant potential for further development into anticancer therapeutics .

Toxicity Profile

The safety and toxicity of hydrazine derivatives are critical for their therapeutic application. Hydrazine compounds are generally known for their potential toxicity, which necessitates thorough investigation.

Acute Toxicity Studies

Acute toxicity studies have shown that hydrazine derivatives can be harmful if ingested. The following table summarizes key findings from toxicity assessments:

Toxicity Parameter Value
LD50 (oral in rats)Varies by derivative
Skin IrritationNon-irritating
Eye IrritationMinimally irritating

In general, while some derivatives exhibit low acute toxicity, others may present significant risks depending on their specific chemical structure and dosage .

Pharmacological Effects

Beyond anticancer activity, hydrazine derivatives have been studied for other pharmacological effects:

  • Antioxidant Activity : Some studies indicate that hydrazine derivatives may possess antioxidant properties, which could contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory activities in certain hydrazine compounds, which may be beneficial in treating inflammatory conditions .

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